molecular formula C19H17N3O2S2 B2781850 N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-10-5

N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2781850
CAS No.: 864918-10-5
M. Wt: 383.48
InChI Key: HTXNPOZGMSGLQH-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with an m-tolyl (3-methylphenyl) group and at position 5 with a thioether-linked acetamide moiety. The thiadiazole ring contributes to its rigidity and electronic properties, making it a candidate for anticancer, anti-inflammatory, and kinase-inhibitory applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12-4-3-5-15(10-12)18-21-19(26-22-18)25-11-17(24)20-16-8-6-14(7-9-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXNPOZGMSGLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (e.g., m-tolyl halide) in the presence of a base to form the thioether linkage.

    Acetamide Formation: Finally, the acetylphenyl group is introduced through an acylation reaction using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is electron-deficient due to the electron-withdrawing effects of nitrogen and sulfur atoms, enabling electrophilic substitution and ring-opening reactions.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro derivatives at C3 or C5 positions
Ring-Opening Acidic hydrolysis (HCl, reflux)Thiol intermediates and amines
Coordination Chemistry Transition metals (e.g., Cu²⁺, Zn²⁺)Metal-thiadiazole complexes
  • Electrophilic Substitution : Nitration occurs preferentially at the C5 position due to electronic and steric factors .

  • Ring-Opening : Hydrolysis under acidic conditions cleaves the thiadiazole ring, yielding mercaptoacetamide and m-tolylamine derivatives.

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

ReagentsConditionsProduct
H₂O₂ (30%)RT, 12 hoursSulfoxide derivative
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RTSulfone derivative
  • Sulfoxide Formation : Mild oxidation with H₂O₂ preserves the thiadiazole ring.

  • Sulfone Formation : Stronger oxidants like mCPBA fully oxidize the sulfur atom, enhancing polarity and biological activity .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProducts
Acidic (HCl, reflux)H₂O/EtOHN-(4-acetylphenyl)amine + acetic acid
Basic (NaOH, reflux)H₂O/MeOHSodium acetate + 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethylamine
  • Acidic Hydrolysis : Cleaves the amide bond, yielding a free amine and carboxylic acid .

  • Basic Hydrolysis : Produces carboxylate salts, useful for further functionalization.

Reduction of the Acetyl Group

The acetylphenyl substituent can be reduced to a secondary alcohol:

ReagentsConditionsProduct
NaBH₄MeOH, 0°C → RTPartial reduction (inefficient)
LiAlH₄THF, refluxN-(4-(1-hydroxyethyl)phenyl) derivative
  • LiAlH₄ Efficiency : Complete reduction of the ketone to a chiral alcohol, altering solubility and bioactivity .

Condensation Reactions

The acetyl group participates in Schiff base formation:

ReagentsConditionsProduct
Hydrazine hydrateEtOH, refluxHydrazone derivative
Primary aminesToluene, ΔImine-linked analogs
  • Hydrazones : Improve metal-chelation properties, relevant for pharmacological applications .

Biological Interactions

While primarily a chemical analysis, notable biochemical interactions include:

  • COX-II Inhibition : Analogous thiadiazole derivatives inhibit cyclooxygenase-II via H-bonding with Asp125 and hydrophobic interactions .

  • Antimicrobial Activity : Thioether and thiadiazole moieties disrupt bacterial cell membranes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiadiazole derivatives, including N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacterial strains and fungi. For instance, a study demonstrated that thiadiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiadiazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that certain thiadiazole derivatives can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Fungicides and Pesticides
this compound may serve as a basis for developing new agricultural chemicals. Thiadiazole compounds are known for their fungicidal properties, making them suitable candidates for use in crop protection against fungal pathogens. Studies have shown that these compounds can effectively control diseases in crops such as wheat and rice .

Material Science

Polymer Chemistry
The unique properties of thiadiazoles allow them to be incorporated into polymer matrices to enhance material performance. Research has explored the use of thiadiazole-containing polymers in applications such as coatings and adhesives due to their thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus by thiadiazole derivatives .
Study 2Anticancer PropertiesShowed reduced viability of HeLa cells with specific thiadiazole compounds .
Study 3Agricultural ApplicationsEffective control of fungal pathogens in wheat crops using thiadiazole-based fungicides .
Study 4Material ScienceEnhanced thermal stability in polymer composites incorporating thiadiazoles .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Triazole vs. Thiadiazole Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole m-tolyl, phenyl, 4-acetylphenyl Anticancer (predicted via EGFR interaction)
Target Compound 1,2,4-Thiadiazole m-tolyl, 4-acetylphenyl Potential kinase inhibition (structural analogy to EGFR inhibitors)
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) 1,2,4-Triazole 2-pyridyl, 3-methylphenyl Anti-inflammatory (1.28× potency of diclofenac)

Key Insight : Replacing the thiadiazole with a triazole core (as in AS111) enhances anti-inflammatory activity, likely due to improved hydrogen bonding with the pyridyl group. However, thiadiazole derivatives may exhibit stronger kinase inhibition due to sulfur’s electron-withdrawing effects .

Substituent Effects on Activity

Variations in Aromatic and Functional Groups
Compound Name Aromatic Group Functional Modifications Activity Data Reference
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4-Fluorophenyl Dihydro-thiadiazole, acetyl Antiproliferative (cell line screening)
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate m-Tolyl Ethyl ester, acetamide Improved solubility (ester group)
Target Compound m-Tolyl 4-Acetylphenyl, thioacetamide Theoretical EGFR inhibition (analogy to quinazoline derivatives)
N-methyl-4-((3-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide (Compound 8b) m-Tolyl Quinazoline core, ureido group EGFR inhibition (IC₅₀ = 14.8 nM)

Key Insight : The m-tolyl group is recurrent in kinase inhibitors (e.g., Compound 8b), suggesting its role in hydrophobic pocket binding. Fluorophenyl substitutions (e.g., in dihydro-thiadiazole derivatives) may enhance metabolic stability .

Physical and Structural Properties

Compound Name Crystal System Dihedral Angle (Core vs. Aromatic) Melting Point Solubility Factors Reference
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Monoclinic (P21/c) 86.82° 490 K Moderate (hydrogen bonding via acetyl)
Target Compound Not reported N/A N/A Predicted low (rigid thiadiazole core)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide Not reported N/A N/A High (allyl and benzyloxy groups enhance lipophilicity)

Key Insight: Non-planar dihedral angles (e.g., 86.82° in fluorophenyl derivatives) may reduce stacking interactions, affecting crystallization. Allyl and benzyloxy groups improve lipophilicity but may reduce aqueous solubility .

Research Findings and Implications

  • Anti-Inflammatory Activity : Triazole derivatives (e.g., AS111) outperform thiadiazoles in anti-inflammatory models, likely due to enhanced hydrogen bonding with pyridyl substituents .
  • Synthetic Accessibility : Thiadiazole cores are synthesized via cyclization of thiosemicarbazides, while triazoles require copper-catalyzed azide-alkyne cyclization, affecting scalability .

Biological Activity

N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the pharmacological profile of these compounds due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies indicate that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity against various pathogens. For instance:

  • Study Findings : Compounds containing halogenated phenyl groups showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against species like Candida albicans and Aspergillus niger .
  • Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as 32 μg/mL against E. coli and P. aeruginosa, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line studies:

  • Cytotoxic Effects : In vitro assays revealed that this compound exhibits cytotoxicity against several human cancer cell lines including breast (MCF-7), lung (A549), and skin (SK-MEL-2) cancers. For instance, a related derivative showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
  • Mechanism of Action : The mechanism is believed to involve inhibition of key proteins such as tyrosine kinases associated with cancer progression. Molecular docking studies suggest that the thiadiazole moiety facilitates binding to these proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

  • Substituent Influence : The nature of substituents on the phenyl ring significantly affects biological activity. For example, compounds with electron-withdrawing groups tend to exhibit higher anticancer activity compared to those with electron-donating groups .
CompoundTarget Cell LineIC50 (µg/mL)Activity
This compoundSK-MEL-24.27Cytotoxic
5-Arylidineamino-1,3,4-thiadiazolesMCF-70.28Antitumor
Other Thiadiazole DerivativesA5490.52Antitumor

Case Studies

Several case studies highlight the potential applications of thiadiazole derivatives in pharmacology:

  • Antimicrobial Efficacy : A study demonstrated that certain thiadiazole derivatives exhibited up to 66% inhibition against fungal strains compared to standard antifungals like fluconazole .
  • Cancer Therapy : Research on a series of thiadiazole compounds showed promising results in inhibiting tumor growth in various cancer models, emphasizing their potential as lead compounds for drug development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-thiadiazole core via cyclization of thioamide precursors with chlorinating agents (e.g., PCl₃) under reflux conditions .
  • Step 2: Thioether linkage formation between the thiadiazole and acetamide moiety using nucleophilic substitution. For example, 2-chloroacetamide derivatives react with thiol-containing intermediates in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to promote deprotonation .
  • Key Considerations: Reaction temperature (60–100°C), solvent selection (toluene/water mixtures for reflux ), and purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized to enhance regioselectivity during thiadiazole ring formation?

Answer:
Regioselectivity is influenced by:

  • Catalytic Systems: Use of Lewis acids (e.g., AlCl₃) to stabilize transition states and direct cyclization .
  • Solvent Effects: Polar solvents (e.g., acetonitrile) favor intramolecular cyclization over side reactions .
  • Temperature Gradients: Controlled heating (e.g., 80°C for 6 hours) minimizes byproducts like disulfides or over-oxidized species .
  • Monitoring: Real-time TLC or HPLC analysis ensures reaction progress and early detection of undesired intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assigns protons and carbons in the acetylphenyl, thiadiazole, and m-tolyl groups. Aromatic protons appear δ 7.0–8.5 ppm, while the acetyl group shows a singlet at δ 2.5–2.7 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 438.08) and fragmentation patterns .
  • FT-IR: Identifies key functional groups (C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) .

Advanced: How do structural modifications at the acetylphenyl group impact biological activity?

Answer:

  • Substitution Patterns: Introducing electron-withdrawing groups (e.g., -NO₂) at the acetylphenyl para-position enhances antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Bioisosteric Replacement: Replacing the acetyl group with a sulfonamide retains hydrogen-bonding capacity but alters pharmacokinetics (e.g., improved solubility) .
  • Methodology:
    • SAR Studies: Synthesize analogs and test against target enzymes (e.g., bacterial dihydrofolate reductase) .
    • Docking Simulations: Use molecular modeling (e.g., AutoDock) to predict binding affinities .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Purity Issues: HPLC-grade purity (>95%) is critical; impurities like unreacted thiols may skew cytotoxicity results .
  • Structural Confirmation: Re-evaluate compound identity via single-crystal X-ray diffraction to rule out polymorphic or isomeric discrepancies .
  • Meta-Analysis: Compare data using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Basic: What are the key structural analogs of this compound, and how do their activities compare?

Answer:

CompoundStructural FeaturesBiological ActivityKey Differences
N-(4-acetylphenyl)-...thiadiazol-5-yl)thio)acetamide Thiadiazole, thioacetamide, m-tolylAntimicrobial, anticancerBenchmark compound
Thienopyrimidine Derivative A Thieno[2,3-d]pyrimidine coreAntiviral (EC₅₀ = 2.1 μM)Lacks thiadiazole ring
Oxadiazole Compound B 1,3,4-OxadiazoleAntifungal (MIC = 8 μg/mL)Reduced metabolic stability
Data adapted from comparative studies

Advanced: What strategies mitigate sulfur oxidation during storage and bioassays?

Answer:

  • Storage: Use inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) in amber vials at -20°C .
  • Buffered Solutions: Prepare fresh solutions in degassed PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .
  • Analytical Verification: Periodic LC-MS checks for sulfoxide/sulfone degradation products .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

  • MTT/PrestoBlue Assays: Measure cell viability in cancer lines (e.g., A549, HepG2) after 48-hour exposure .
  • Apoptosis Markers: Flow cytometry with Annexin V/PI staining .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .

Advanced: How can computational modeling guide the design of more potent analogs?

Answer:

  • Pharmacophore Mapping: Identify essential moieties (e.g., thiadiazole sulfur as a hydrogen-bond acceptor) using Schrödinger Suite .
  • MD Simulations: Assess binding stability in target proteins (e.g., >50 ns simulations to evaluate ligand-protein residence time) .
  • ADMET Prediction: Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Advanced: What mechanistic insights explain the dual antimicrobial and anticancer activities?

Answer:

  • Common Targets: Thymidylate synthase (inhibited by thiadiazole derivatives in both bacterial and cancer cells) .
  • Redox Modulation: Thioacetamide moiety disrupts cellular glutathione balance, inducing oxidative stress .
  • Methodology:
    • Gene Knockdown: siRNA silencing of target genes to confirm mechanism .
    • ROS Detection: Flow cytometry with DCFH-DA probes .

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